2-methoxy-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
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Overview
Description
2-methoxy-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol is an organic compound that features a methoxy group, a pyridinyl group, and a piperazinyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol typically involves a multi-step process. One common route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chloropyridine with piperazine to form 4-(2-pyridinyl)piperazine.
Methoxylation: The next step is the introduction of the methoxy group to the phenol ring. This can be achieved through the reaction of 2-methoxyphenol with formaldehyde and hydrochloric acid to form 2-methoxy-5-chloromethylphenol.
Coupling Reaction: Finally, the 2-methoxy-5-chloromethylphenol is reacted with 4-(2-pyridinyl)piperazine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridinyl group can be reduced to form piperidines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-methoxy-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with molecular targets such as receptors or enzymes. The pyridinyl and piperazinyl groups can interact with specific binding sites, while the phenol and methoxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-methoxy-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyridinyl and piperazinyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methoxy-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-6-5-14(12-15(16)21)13-19-8-10-20(11-9-19)17-4-2-3-7-18-17/h2-7,12,21H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLTCCUHCDLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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